molecular formula C15H12FN3O2S B2508029 N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-03-0

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2508029
CAS No.: 896341-03-0
M. Wt: 317.34
InChI Key: MQJSAGGCKLXESV-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. The carboxamide group at position 6 and the 3-fluoro-4-methylphenyl substituent on the nitrogen atom distinguish it structurally. These modifications are designed to optimize electronic properties, solubility, and target binding, making it a candidate for therapeutic applications, particularly in kinase inhibition or anti-inflammatory contexts .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-8-3-4-10(5-12(8)16)18-13(20)11-6-17-15-19(14(11)21)7-9(2)22-15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJSAGGCKLXESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiazoles and Ketoesters

A widely adopted method involves reacting 2-aminothiazole derivatives with β-ketoesters. For example, ethyl 3-oxobutanoate and 2-amino-4-methylthiazole undergo cyclization in acetic acid under reflux to yield ethyl 5-methyl-7-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate. Key parameters include:

  • Solvent : Acetic acid or DMF
  • Catalyst : Anhydrous sodium acetate
  • Temperature : 90–110°C
  • Reaction Time : 4–6 hours

This method achieves yields of 65–78% after recrystallization from acetone-water.

Three-Component Reactions

An alternative approach employs 2-aminothiazoline, aryl aldehydes, and ethyl cyanoacetate in a one-pot reaction. The process forms 5-oxo-thiazolopyrimidine-6-carbonitriles, which are hydrolyzed to carboxylic acids. For the target compound, 2-methyl substitution is introduced via methyl-substituted starting materials.

Functionalization at Position 6

The ester group at position 6 is converted to a carboxamide through sequential hydrolysis and coupling.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate is saponified using NaOH (2 M) in ethanol-water (3:1) under reflux for 3 hours, yielding 5-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid. The crude acid is purified by acidification (HCl) and filtration, achieving >90% purity.

Carboxamide Formation via Coupling Reactions

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours. Subsequent reaction with 3-fluoro-4-methylaniline in the presence of triethylamine (TEA) affords the target carboxamide.

  • Molar Ratio : Acid chloride : Aniline = 1 : 1.2
  • Solvent : Dry DCM or THF
  • Yield : 70–85% after column chromatography (SiO₂, ethyl acetate/hexane).

Optimization and Regioselectivity

Regiochemical Control in Cyclization

Substituents on the thiazole and pyrimidine rings influence cyclization pathways. Electron-donating groups (e.g., methyl) at position 2 favor N1 cyclization, forming the 5-oxo isomer. Computational studies (DFT/B3LYP) indicate that steric and electronic effects from the 3-fluoro-4-methylphenyl group further stabilize the desired regioisomer.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF enhances reaction rates but may require higher temperatures (100–120°C).
  • Protic Solvents : Acetic acid improves regioselectivity for 5-oxo products.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-7), 7.45–7.32 (m, 3H, Ar-H), 2.65 (s, 3H, CH₃), 2.34 (s, 3H, Ar-CH₃).
  • ¹³C NMR : δ 169.8 (C=O), 158.2 (C-5), 142.1 (C-6), 132.5–115.2 (Ar-C), 21.3 (CH₃).
  • HRMS : m/z 346.0742 [M+H]⁺ (calc. 346.0745 for C₁₅H₁₃FN₃O₂S).

Purity Assessment

HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows ≥98% purity with retention time 6.8 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times by 40% compared to batch processes.

Waste Minimization

Solvent recovery (DMF, acetic acid) via distillation achieves 85% reuse efficiency.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing N3 cyclization yields 7-oxo byproducts.
  • Solution : Use electron-withdrawing substituents (e.g., -F) on the aniline moiety to favor N1 attack.

Low Coupling Efficiency

  • Issue : Steric hindrance from 4-methyl group reduces amine reactivity.
  • Solution : Employ coupling agents (HATU, EDCl) in DMF at 50°C.

Comparative Data Table

Step Reagents/Conditions Yield (%) Purity (%) Reference
Core Cyclization 2-Amino-4-methylthiazole, ethyl 3-oxobutanoate, AcOH, 110°C, 5h 78 95
Ester Hydrolysis NaOH (2 M), EtOH/H₂O, reflux, 3h 92 98
Amide Coupling SOCl₂, DCM, 0°C; 3-fluoro-4-methylaniline, TEA 85 97
HATU-Mediated Coupling HATU, DMF, 50°C, 12h 88 99

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives on the aromatic ring .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation . Additionally, molecular docking studies suggest that this compound can bind to various proteins, potentially disrupting their function and leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ primarily in the substituents on the phenyl ring and the thiazolo[3,2-a]pyrimidine core. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Phenyl Ring) Notable Features References
N-(3-Fluoro-4-Methylphenyl)-2-Methyl-5-Oxo-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (Target) C₁₆H₁₃FN₃O₂S 3-Fluoro, 4-Methyl Balanced electron-withdrawing (F) and electron-donating (CH₃) effects.
N-(3-Chloro-4-Methoxyphenyl)-3-Methyl-5-Oxo-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide C₁₅H₁₂ClN₃O₃S 3-Chloro, 4-Methoxy Chloro (stronger EWG) and methoxy (EDG) may alter binding affinity.
7-Methyl-5-(4-Nitrophenyl)-3-Oxo-N-Phenyl-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide C₂₀H₁₆N₄O₄S 4-Nitro, N-Phenyl Nitro group (strong EWG) enhances electrophilicity; potential redox activity.
Ethyl 2-(4-Carboxybenzylidene)-7-Methyl-3-Oxo-5-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate C₂₄H₂₀N₂O₅S·C₃H₇NO 4-Carboxybenzylidene Carboxylate ester improves solubility; benzylidene group affects π-π stacking.

Physicochemical and Electronic Properties

  • Molecular Weight : The target compound (MW 330.36) is lighter than analogues with nitro (MW 408.43) or complex benzylidene groups (MW 521.58), suggesting better bioavailability .
  • Hydrogen Bonding: The carboxamide group in all analogues enables hydrogen bonding, but substituents like methoxy (H-bond donor) or nitro (H-bond acceptor) alter interaction patterns in crystals or biological targets .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13H12F N3O2S
  • Molecular Weight : 285.31 g/mol

The structural features of this compound include a thiazole ring fused with a pyrimidine moiety, which is known to influence its biological properties significantly.

Anticancer Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. The mechanism of action typically involves the inhibition of key cellular pathways that regulate proliferation and apoptosis.

  • Inhibition of Cell Proliferation : Research indicates that compounds with a thiazole-pyrimidine structure can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. For instance, one study reported a significant reduction in cell viability at concentrations as low as 10 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : One study reported an MIC value of 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
  • Mechanism : The antimicrobial effect is believed to result from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation.

  • Inhibition of COX Enzymes : In vitro assays have shown that thiazolo[3,2-a]pyrimidine derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
  • Case Study : A compound similar to N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-a]pyrimidine derivatives.

  • Key Functional Groups : The presence of electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances biological activity by increasing lipophilicity and improving binding affinity to target enzymes or receptors .
  • Substituent Effects : Variations in substituents on the thiazole and pyrimidine rings significantly affect potency and selectivity towards specific biological targets .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerInhibition of MCF-7 and HT-29 cells
AntimicrobialMIC = 31.25 µg/mL against S. aureus
Anti-inflammatoryCOX inhibition comparable to celecoxib

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